2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl-acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a naphthalen-1-yl group, enhancing its aromatic bulk and lipophilicity. The molecular formula is C₂₆H₂₀ClN₅O₂S, with an average molecular mass of 501.99 g/mol .
Properties
Molecular Formula |
C27H21ClN4O2S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H21ClN4O2S/c1-34-22-15-9-19(10-16-22)26-30-31-27(32(26)21-13-11-20(28)12-14-21)35-17-25(33)29-24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,29,33) |
InChI Key |
AQVYNCWEPCJTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Its structure includes a triazole ring, which is known for its biological activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound's effectiveness against several human tumor cell lines. The results indicated significant cytotoxicity, with mean growth inhibition (GI) values suggesting that it could serve as a lead compound for further development in cancer therapeutics. The compound demonstrated a GI50 value of approximately 15.72 μM, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. The presence of both the triazole and sulfanyl groups contributes to its ability to inhibit microbial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of specific substituents on the triazole ring and naphthalene moiety can enhance biological activity.
Key Insights from SAR Studies
- Triazole Ring : The presence of electron-donating groups (like methoxy) has been linked to increased activity.
- Sulfanyl Group : This moiety is essential for biological interactions with target enzymes or receptors.
- Naphthalene Substituent : Modifications here may influence lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups may interact with enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular pathways, leading to the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs differ primarily in the substituents on the triazole ring and the acetamide nitrogen. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-chlorophenyl and 4-methoxyphenyl groups enhance electron-withdrawing and donating properties, respectively, compared to pyrazole or furan substituents in other analogs .
- Naphthalen-1-yl vs.
Thermodynamic and Solubility Considerations
- Melting Point : Triazole-thioacetamides with bulky substituents (e.g., 4-nitrophenyl) melt at ~507 K , suggesting the target compound’s m.p. may exceed 500 K.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide (CAS Number: 476484-54-5) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a triazole ring, sulfanyl group, and acetamide moiety, which are known to influence its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.9 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its biological activity through increased binding affinity to various biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For instance, the triazole ring can coordinate with metal ions in enzymes, disrupting their function and leading to therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment and antimicrobial activity.
Biological Activity Overview
The biological activities of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide include:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anticancer Activity : Potential as an anticancer agent through enzyme inhibition.
Antimicrobial Activity
In vitro studies have shown that this compound demonstrates moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes its antibacterial efficacy compared to standard antibiotics:
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Efficacy Comparison |
|---|---|---|---|
| Salmonella typhi | 18 | Ciprofloxacin | Comparable |
| Bacillus subtilis | 20 | Amoxicillin | Higher |
| Escherichia coli | 15 | Tetracycline | Moderate |
| Staphylococcus aureus | 12 | Methicillin | Lower |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study demonstrated the compound's effectiveness against multiple bacterial strains, showing a strong correlation between structural modifications and biological activity. The presence of the methoxy group was found to enhance antibacterial properties significantly .
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Results indicated that it exhibits strong inhibitory effects on these enzymes, which are crucial in various metabolic pathways .
- Structural Activity Relationship (SAR) : Research highlighted the importance of substituents on the triazole ring and their influence on biological activity. The unique combination of chlorophenyl and methoxyphenyl groups was shown to enhance binding affinity compared to other derivatives lacking similar substitutions .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound’s synthesis typically involves multi-step condensation and cyclization reactions. For example, intermediates like 4-amino-5-[substituted-phenyl]-4H-1,2,4-triazole-3-thiols are synthesized via nucleophilic substitution, followed by coupling with acetamide derivatives using reagents such as 2-chloroacetic acid or oxalyl chloride . Optimization strategies include:
Q. How can X-ray crystallography validate the compound’s molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a DMSO/ethanol solution (1:3 v/v) at 25°C.
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, with R-factor targets <0.05 .
- Validation : Compare bond lengths/angles with similar triazole-acetamide structures (e.g., C–S bond: ~1.75–1.82 Å) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antiplatelet/Anticoagulant Activity :
- Protein Binding : Fluorescence quenching studies with human serum albumin (HSA) to assess binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. What advanced techniques refine crystallographic data for polymorphic forms?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance metabolic stability.
- Sulfanyl Linker Replacement : Substitute with sulfone (-SO₂-) to improve solubility (LogP reduction by ~0.5 units) .
- Naphthyl Group Optimization : Replace with indazole or pyridinyl moieties to modulate target selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
